2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted with a 4-chlorophenyl group at the 1-position and a sulfanyl-acetamide moiety at the 2-position. The acetamide nitrogen is further substituted with a 3-fluorophenyl group.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-4-6-15(7-5-12)22-9-8-20-17(22)24-11-16(23)21-14-3-1-2-13(19)10-14/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOZYWOPCYHCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, in the presence of ammonium acetate.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the imidazole ring.
Formation of the Thioether Linkage: The sulfanyl group is introduced by reacting the chlorophenyl-imidazole intermediate with a thiol compound.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction with an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the aromatic rings may engage in π-π stacking interactions with other aromatic systems. The sulfanyl group can form hydrogen bonds or participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Physicochemical and Conformational Differences
- Chlorine (4-Cl) on the imidazole increases lipophilicity, similar to bromine in , but with lower molecular weight.
- Sulfanyl vs. Thioether Linkers : The sulfanyl group (-S-) in the target compound may offer better rotational flexibility compared to rigid thioether derivatives, influencing binding pocket accommodation .
- Conformational Analysis : In N-substituted 2-arylacetamides, dihedral angles between aromatic rings and the amide plane critically affect dimerization and hydrogen-bonding patterns . For example, analogs with dichlorophenyl groups exhibit dihedral angles of 44.5–77.5°, enabling R22(10)-type dimer formation . The target compound’s 3-fluorophenyl group may alter these angles, modulating crystal packing or protein interactions.
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN2OS
- Molecular Weight : 268.72 g/mol
The compound features an imidazole ring, a sulfanyl group, and an acetamide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction may inhibit enzymatic pathways that are crucial for disease progression.
- Receptor Modulation : The chlorophenyl and fluorophenyl groups enhance hydrophobic interactions, potentially increasing binding affinity to specific receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of imidazole compounds possess significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial enzymes.
-
Anticancer Potential :
- Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells. The ability of this compound to modulate signaling pathways involved in cell proliferation and survival is under investigation.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits COX-2 enzyme activity |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of related imidazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting that structural modifications, such as those present in our compound, could enhance antimicrobial potency.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds similar to this compound induced apoptosis through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved.
Q & A
Basic: What synthetic routes are established for this compound, and how can reaction conditions be optimized for high yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazole core followed by functionalization. Key steps include:
- Imidazole ring cyclization : Precursors undergo cyclization under acidic or basic conditions (e.g., using NH₄OAc or K₂CO₃) to form the 1-(4-chlorophenyl)imidazole intermediate .
- Sulfanyl-acetamide linkage : A nucleophilic substitution reaction between the imidazole-thiol derivative and a fluorophenyl acetamide precursor, often catalyzed by DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .
Optimization : Yield improvements are achieved by controlling reaction temperature (e.g., 60–80°C for imidazole formation) and solvent polarity (e.g., DMF for polar intermediates) .
Basic: What analytical techniques are used to characterize its molecular structure and confirm purity?
Answer:
- X-ray crystallography : SHELXL software refines crystal structures to determine bond lengths, angles, and stereochemistry .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; imidazole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 391.05 for C₁₇H₁₂ClFN₃OS) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
Intermediate: How is the compound screened for antimicrobial activity, and what are critical controls in these assays?
Answer:
- In vitro testing : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Klebsiella pneumoniae using broth microdilution (concentration range: 1–100 µM) .
- Controls :
- Positive controls (e.g., ciprofloxacin for bacteria).
- Solvent controls (DMSO ≤1% v/v) to exclude cytotoxicity .
- Data interpretation : MIC ≤10 µM indicates potent activity; discrepancies between replicates may arise from bacterial strain variability .
Advanced: What in vivo models evaluate its anticancer efficacy, and how are dosing regimens optimized?
Answer:
- Mouse xenograft models : Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231 breast cancer) followed by daily oral/intraperitoneal dosing (10–50 mg/kg) for 21 days .
- Endpoint metrics : Tumor volume reduction (% inhibition vs. vehicle control), histopathology for necrosis/apoptosis, and serum toxicity markers (ALT/AST) .
- Dose optimization : Pharmacokinetic studies (e.g., LC-MS/MS) determine bioavailability and half-life to adjust dosing frequency .
Advanced: How can contradictions in biological activity data between studies be resolved?
Answer:
- Replicate under standardized conditions : Use identical cell lines (ATCC-validated), media, and assay protocols .
- Purity verification : Re-analyze compound batches via HPLC and NMR to exclude degradation products .
- Orthogonal assays : Compare MIC data with time-kill kinetics or live/dead staining for bacterial studies .
Advanced: What computational methods predict its interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., bacterial dihydrofolate reductase or human EGFR kinase) .
- Molecular Dynamics (MD) : GROMACS simulations assess binding stability (e.g., RMSD <2 Å over 100 ns) .
- SAR analysis : Modifications to the fluorophenyl or sulfanyl groups are simulated to enhance binding affinity .
Advanced: How is the compound’s stability under physiological conditions assessed?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated metabolism; t₁/₂ >60 min suggests suitability for in vivo use .
Advanced: What strategies improve solubility and bioavailability for preclinical development?
Answer:
- Salt formation : React with HCl or sodium citrate to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to increase plasma half-life .
- Prodrug design : Introduce ester groups at the acetamide moiety for hydrolytic activation in vivo .
Advanced: How is the compound’s potential for off-target effects evaluated?
Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis vs. unintended stress responses) .
Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
